molecular formula C17H19NO4 B10883227 1-(1-Adamantyl)-3-(5-nitro-2-furyl)-2-propen-1-one

1-(1-Adamantyl)-3-(5-nitro-2-furyl)-2-propen-1-one

Cat. No.: B10883227
M. Wt: 301.34 g/mol
InChI Key: XLYAWKRZXMDVPL-HNQUOIGGSA-N
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Description

1-(1-Adamantyl)-3-(5-nitro-2-furyl)-2-propen-1-one is an organic compound that features an adamantyl group, a nitro-furyl moiety, and a propenone linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-3-(5-nitro-2-furyl)-2-propen-1-one typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration of the furan ring.

    Formation of the Propenone Linkage: The final step involves the condensation of the nitro-furyl moiety with an appropriate aldehyde or ketone under basic conditions to form the propenone linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-3-(5-nitro-2-furyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-(5-nitro-2-furyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The adamantyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)-3-(2-furyl)-2-propen-1-one: Lacks the nitro group, which may result in different biological activities.

    1-(1-Adamantyl)-3-(5-nitro-2-thienyl)-2-propen-1-one: Contains a thiophene ring instead of a furan ring, which can affect its reactivity and properties.

    1-(1-Adamantyl)-3-(5-nitro-2-pyrrolyl)-2-propen-1-one: Contains a pyrrole ring, which can influence its electronic properties and interactions.

Uniqueness

1-(1-Adamantyl)-3-(5-nitro-2-furyl)-2-propen-1-one is unique due to the combination of the adamantyl group, nitro-furyl moiety, and propenone linkage, which can confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C17H19NO4/c19-15(3-1-14-2-4-16(22-14)18(20)21)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2/b3-1+

InChI Key

XLYAWKRZXMDVPL-HNQUOIGGSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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